

# crenolanib vs midostaurin efficacy FLT3 mutant AML

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## Compound Focus: Crenolanib

CAS No.: 670220-88-9

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## Crenolanib vs. Midostaurin: Clinical Data Summary

| Feature                         | Crenolanib  | Midostaurin  |
|---------------------------------|---|--|
| FLT3 Inhibitor Type             | Type I, pan-FLT3 inhibitor [1] [2]  | Type I, multi-targeted inhibitor [3] [2]                     |
| Approval Status                 | Investigational   | Approved for newly diagnosed FLT3-mutated AML [3]            |
| Key Trial Design                | Phase 3, randomized, vs. midostaurin (NCT03258931) [4] [5]  | Phase 3, randomized, vs. placebo (RATIFY trial) [3]          |
| Dosing in Combination           | 100 mg thrice daily, from day 9 of chemo until 72h before next cycle [4] [6]                        | 50 mg twice daily, on days 8-21 of each chemo cycle [4]      |
| Efficacy in Newly Diagnosed AML | ORR: 86% (CR 77%); 45-month median EFS: 44.7 months; estimated 3-year survival in ≤60 yo: 71.4% [6] | Improved 5-year survival vs. placebo in the RATIFY trial [4] |
| Activity Against TKD Mutations  | Yes (potent activity against both ITD and TKD) [1] [6]  | Yes (as a type I inhibitor) [3]                              |

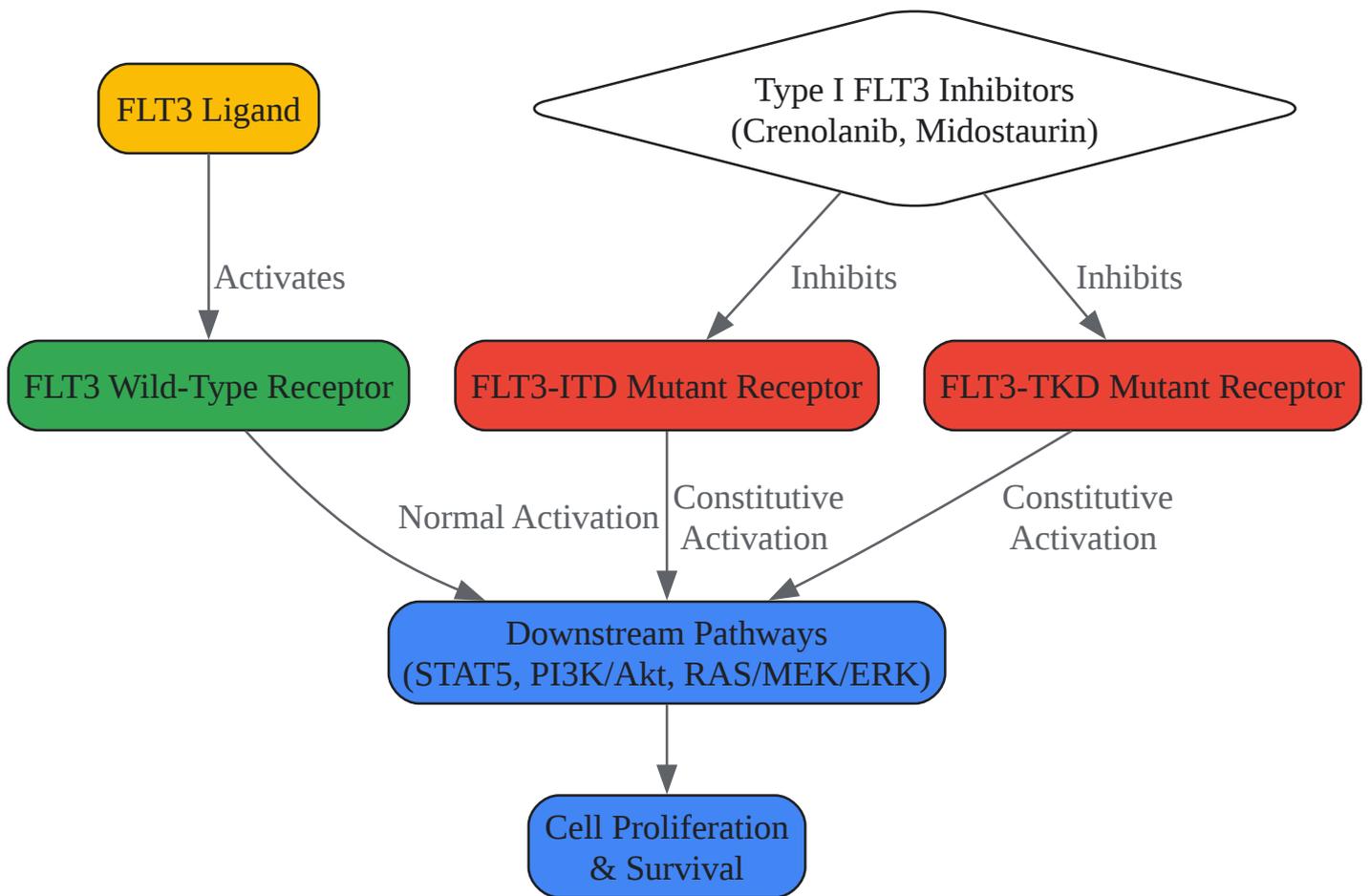
| Feature                      | Crenolanib                                | Midostaurin   |
|------------------------------|---|---|
| Common Treatment-Related AEs | Febrile neutropenia, diarrhea, nausea [6] | Not detailed in provided sources, but common in chemotherapy regimens |

## Mechanisms of Action and Resistance

Understanding the molecular mechanisms of these inhibitors helps clarify their different clinical profiles.

- **Mechanism of Action:** Both **crenolanib** and midostaurin are classified as **type I FLT3 inhibitors** [3] [2]. This means they bind to the active conformation of the FLT3 receptor and are effective against both **FLT3-ITD** and **FLT3-TKD** mutations [3]. This is a key advantage over type II inhibitors (like quizartinib), which lose efficacy against TKD mutations [3].
- **Mechanisms of Resistance:** While both inhibitors face the challenge of treatment resistance, the underlying mechanisms appear to differ.
  - **Crenolanib:** Resistance is rarely due to new *FLT3* mutations. Instead, studies identify the emergence of mutations in other genes, such as *NRAS*, *IDH2*, *TET2*, and *IDH1*, which activate alternative survival pathways for the leukemia cells [1].
  - **Midostaurin:** As a first-generation inhibitor, resistance can develop through various pathways, which has spurred the development of newer, more specific agents [2].

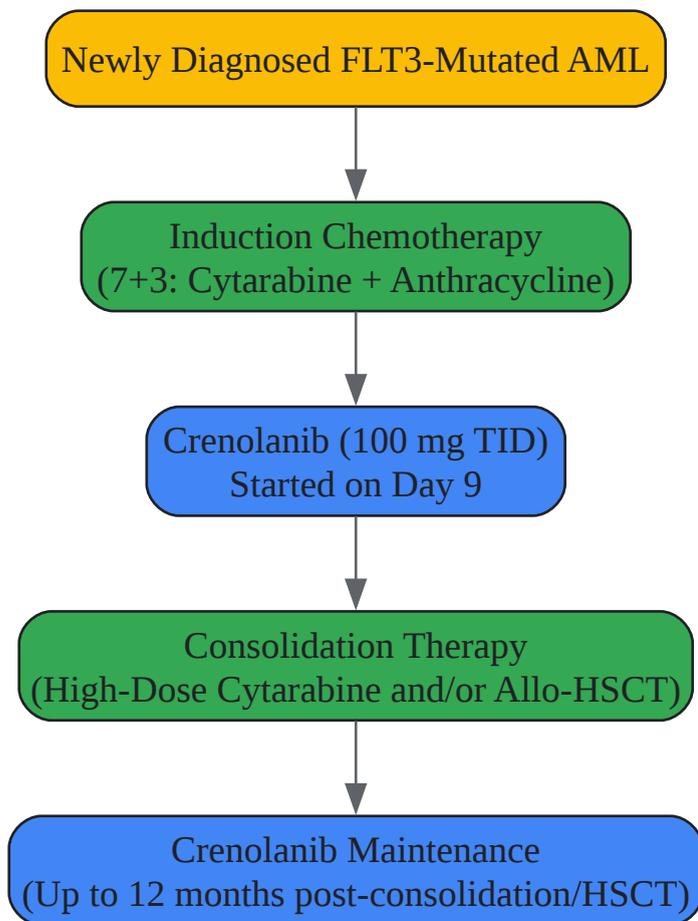
The following diagram illustrates the FLT3 signaling pathway and the points of intervention for these inhibitors.



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## Key Experimental Protocols from Clinical Trials

The primary evidence for **crenolanib**'s efficacy comes from a recent phase 2 clinical trial. The methodology below details the treatment protocol used in that study [6].



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#### Key Assessments:

- **Efficacy Endpoints:** The primary outcomes measured were overall response rate (ORR), complete remission (CR) rate, measurable residual disease (MRD)-negative CR, event-free survival (EFS), and overall survival (OS) [6].
- **Safety Monitoring:** Treatment-related adverse events (e.g., febrile neutropenia, diarrhea, nausea) were closely tracked [6].

## Future Directions and Considerations

The most definitive answer regarding the comparative efficacy of **crenolanib** and midostaurin is expected from an ongoing Phase III, randomized, multi-center trial (NCT03258931) that is directly comparing the two inhibitors in combination with standard chemotherapy in newly diagnosed FLT3-mutated AML patients [4] [5]. The primary endpoint of this study is event-free survival [4].

For researchers and clinicians, the choice in a clinical setting currently depends on the regulatory landscape and trial availability. Midostaurin is the established standard of care, while **crenolanib** represents a promising investigational agent with compelling phase 2 data, particularly noted for its high rates of deep, MRD-negative responses and long-term survival [6].

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